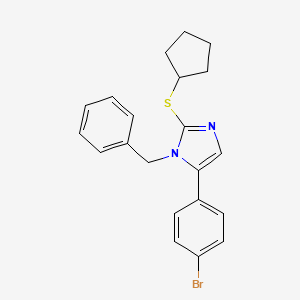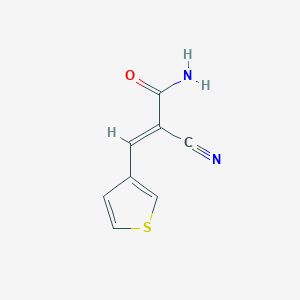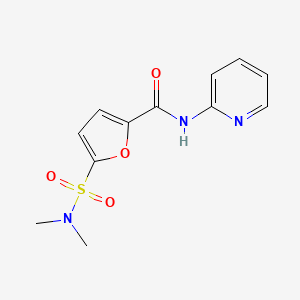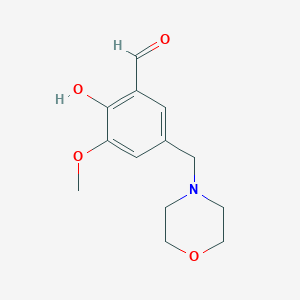
1-benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8). TRPM8 is a cold-activated ion channel that is highly expressed in sensory neurons, and plays a crucial role in the detection of cold temperatures. BCTC has been widely used in scientific research to investigate the function and regulation of TRPM8 channels.
Applications De Recherche Scientifique
Catalysis and Synthesis
1-Benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole is involved in chemical research focused on the development of new synthesis methods for imidazole derivatives. A noteworthy application is its use in catalysis and the eco-friendly synthesis of 2,4,5-trisubstituted-1H-imidazoles. Such methodologies emphasize cleaner reaction profiles, excellent yields, and the use of non-toxic, recyclable catalysts. This approach highlights the compound's role in facilitating solvent-free conditions and promoting environmental sustainability in chemical synthesis (Banothu, Gali, Velpula, & Bavantula, 2017).
Antiproliferative Activity
Research into the antiproliferative effects of imidazole derivatives, including structures similar to 1-Benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole, has shown promising results against cancer cells. Derivatives with specific substitutions have demonstrated increased activity, pointing to their potential in cancer treatment. These studies provide insight into the mechanisms of action, including apoptosis induction and cell cycle arrest, thus underscoring the therapeutic potential of imidazole compounds in oncology (Kumar et al., 2014).
Antimicrobial Activity
Imidazole derivatives exhibit a broad spectrum of antimicrobial activities. The structural features of these compounds, including the bromophenyl and cyclopentylthio groups, contribute to their effectiveness against various bacterial and fungal pathogens. This antimicrobial activity underscores the potential of imidazole compounds in addressing antibiotic resistance and developing new antimicrobial agents (Reddy & Reddy, 2010).
Chemical Sensing
The structure of 1-Benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole can be tailored to create chemosensors. These chemosensors are capable of detecting ions like cyanide and mercury, showcasing the versatility of imidazole derivatives in environmental monitoring and safety. The ability to reversibly detect harmful ions with high sensitivity highlights the role of these compounds in developing novel sensing technologies (Emandi, Flanagan, & Senge, 2018).
Propriétés
IUPAC Name |
1-benzyl-5-(4-bromophenyl)-2-cyclopentylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2S/c22-18-12-10-17(11-13-18)20-14-23-21(25-19-8-4-5-9-19)24(20)15-16-6-2-1-3-7-16/h1-3,6-7,10-14,19H,4-5,8-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSGMRPBOKFAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2857733.png)

![N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2857737.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2857739.png)
![(R)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2857740.png)

![7-(2,3-Dihydroxypropyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2857743.png)
![3-Methyl-2-(2-methylprop-2-enyl)-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2857744.png)
![3-(2,5-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2857745.png)

![4-[benzyl(methyl)amino]-N-(2-methoxybenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2857748.png)

